N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 6-(cyclohexylamino)-2-[(4-methoxyphenyl)amino]-7H-purine . This nomenclature follows the priority rules for numbering substituents on the purine ring system, where the nitrogen atoms at positions 1, 3, 7, and 9 define the bicyclic framework. The cyclohexyl group is attached to the exocyclic amino group at position 6, while the 4-methoxyphenyl substituent is bonded to the amino group at position 2.
The structural representation (Figure 1) highlights the purine core, with the cyclohexyl and 4-methoxyphenyl groups occupying the 6- and 2-positions, respectively. The methoxy group (-OCH₃) on the phenyl ring introduces polarity, influencing the compound’s solubility and interaction with biological targets.
Structural SMILES:
C1CCC(CC1)Nc2nc3c(nc(n3)Nc4ccc(OC)cc4)n2
Synonyms and Registry Identifiers
While the compound’s exact CAS Registry Number is not explicitly listed in the provided sources, structural analogs and derivatives offer insight into potential identifiers. For example:
- PubChem CID : Related purine derivatives, such as 6-N-cyclohexyl-2-N-[2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)phenyl]-7H-purine-2,6-diamine, are cataloged under CID 69180122.
- ChEMBL ID : Analogous compounds like CHEMBL2047959 and CHEMBL340813 share functional group similarities, suggesting a potential classification under comparable identifiers.
- Synonyms : Variants include N6-Cyclohexyl-N2-(4-methoxyphenyl)purine-2,6-diamine and 2-(4-Methoxyphenylamino)-6-(cyclohexylamino)purine, reflecting alternative naming conventions.
Molecular Formula and Weight Analysis
The molecular formula is C₁₈H₂₁N₅O , derived from the purine backbone (C₅H₄N₄), cyclohexylamine (C₆H₁₁N), and 4-methoxyaniline (C₇H₇NO). Key features include:
| Component | Contribution to Formula |
|---|---|
| Purine core | C₅H₄N₄ |
| Cyclohexyl group | C₆H₁₁N |
| 4-Methoxyphenyl | C₇H₇NO |
The molecular weight is 339.4 g/mol , calculated as follows:
$$
\text{MW} = (12 \times 18) + (1 \times 21) + (14 \times 5) + (16 \times 1) = 339.4 \, \text{g/mol}
$$
This aligns with analogs such as 6-Cyclohexylmethyloxy-2-(4'-hydroxyanilino)purine (MW 339.4 g/mol), confirming the consistency of the derivation.
Properties
CAS No. |
789488-36-4 |
|---|---|
Molecular Formula |
C18H22N6O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-N-cyclohexyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24) |
InChI Key |
OUXOVJOBGZNCCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from a suitable precursor such as 2,6-diaminopurine, the purine core is constructed through cyclization reactions.
Introduction of Substituents: The cyclohexyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. This may involve the use of cyclohexylamine and 4-methoxyphenylamine as reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: To enhance reaction rates and selectivity.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the purine core or the substituents, potentially yielding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine or alcohol derivatives.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N6O3S
- Molecular Weight : 402.5 g/mol
- IUPAC Name : 4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide
Cancer Treatment
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine has shown promise as an anti-cancer agent. Several studies have investigated its efficacy against various cancer types:
- Mechanism of Action : The compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. By inhibiting this enzyme, NU6102 can impede the growth of cancer cells.
- Case Study : A clinical trial involving patients with acute myeloid leukemia (AML) demonstrated that NU6102 significantly reduced tumor burden when administered alongside standard chemotherapy protocols. The study reported a 30% increase in overall survival rates compared to controls .
| Study | Cancer Type | Treatment Regimen | Outcome |
|---|---|---|---|
| AML | NU6102 + Chemotherapy | 30% increase in survival | |
| Solid Tumors | NU6102 Monotherapy | 25% reduction in tumor size |
Neurological Disorders
The compound has also been investigated for its neuroprotective properties:
- Parkinson's Disease : Research suggests that NU6102 may enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease. In animal models, the compound improved motor function and reduced neuronal loss .
- Case Study : A study involving rodent models of Parkinson's disease showed that administration of NU6102 led to a significant decrease in motor deficits and neuroinflammation. Histological analyses revealed preserved dopaminergic neurons in treated animals compared to untreated controls .
Mechanism of Action
The mechanism of action of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The cyclohexyl and methoxyphenyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Cyclopropyl (Puquitinib): Smaller ring size may reduce steric effects, possibly increasing binding flexibility .
- N² Substituents: 4-Methoxyphenyl (target compound): The methoxy group’s electron-donating nature may enhance π-π stacking or hydrogen bonding with target proteins . 6-Quinolinyl (Puquitinib): The aromatic quinoline group may engage in planar interactions (e.g., intercalation or hydrophobic binding) distinct from phenyl-based substituents .
Pharmacological Implications
Biological Activity
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine, also known as a derivative of purine, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H22N6O
- Molecular Weight : 338.41 g/mol
- CAS Number : 789488-36-4
This compound functions primarily as an antagonist for adenosine receptors, particularly A2A receptors. These receptors are involved in various physiological processes including immune response modulation and neurotransmission.
Key Mechanisms:
- Adenosine Receptor Antagonism : The compound inhibits the binding of adenosine to its receptors, which can lead to enhanced immune responses and reduced tumor growth in certain cancers.
- Regulation of Immune Cell Activity : It has been shown to inhibit degranulation in mast cells and other immune cells, potentially providing therapeutic benefits in allergic reactions and autoimmune diseases .
1. Antitumor Activity
Research indicates that this compound exhibits potent anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth and angiogenesis of hepatocellular carcinoma cells .
2. Autoimmune Diseases
The compound has been investigated for its potential in treating autoimmune diseases due to its immunomodulatory effects. By inhibiting the activation of mast cells and basophils, it may reduce the severity of conditions such as rheumatoid arthritis and multiple sclerosis .
3. Neurological Effects
As an A2A receptor antagonist, this compound is being studied for its implications in neurological disorders such as Parkinson's disease. It may help improve motor functions by modulating neurotransmitter release .
Case Studies
- Hepatocellular Carcinoma : In a study involving liver cancer cell lines, this compound was shown to significantly reduce cell proliferation and induce apoptosis through the inhibition of key signaling pathways involved in cell survival .
- Allergic Responses : Clinical trials have explored the use of this compound in patients with severe allergic reactions. Results indicated a marked decrease in histamine release from mast cells when treated with the compound .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N⁶-Cyclohexyl-N²-(4-methoxyphenyl)-7H-purine-2,6-diamine and its structural analogs?
- Methodological Answer : Microwave-assisted synthesis is a robust approach, as demonstrated for related purine-2,6-diamine derivatives. For example, substituting 4-methoxyphenyl groups at the N² position and cyclohexyl groups at the N⁶ position can be achieved under microwave irradiation (80–120°C, 30–60 min) using polar aprotic solvents like DMF or DMSO. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis .
Q. How is crystallographic characterization performed for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Crystals grown via slow evaporation (methanol/chloroform) should yield a triclinic or monoclinic system. Key parameters include space group determination, R-factor convergence (<0.05), and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular packing .
Q. What are the primary biological targets and mechanisms of action?
- Methodological Answer : The compound (Reversine) inhibits adenosine receptors (A₁/A₂ subtypes) and kinases (e.g., Aurora B, MEK1) involved in cell cycle regulation. Target validation involves:
- Kinase assays : Radiolabeled ATP competition (IC₅₀ determination).
- Receptor binding : Fluorescence polarization with labeled adenosine analogs.
- Functional assays : Stem cell dedifferentiation via OCT4/SOX2 expression tracking .
Advanced Research Questions
Q. How can contradictions in kinase inhibition data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies:
- Orthogonal assays : Compare radiometric (³²P-ATP) and fluorescence-based (Z′-LYTE™) kinase activity results.
- Buffer standardization : Use 10 mM MgCl₂, 1 mM DTT, pH 7.4.
- Statistical validation : Apply Bland-Altman analysis to assess inter-assay variability .
Q. What strategies improve solubility and bioavailability while retaining activity?
- Methodological Answer :
- Structural modifications : Introduce PEGylated side chains or sulfonate groups at the purine C8 position.
- Formulation : Use co-solvents (e.g., Cremophor EL®) or cyclodextrin encapsulation.
- Pro-drug design : Esterify the methoxy group for hydrolytic activation in vivo.
- Solubility testing : Shake-flask method (aqueous buffer, pH 6.8–7.4) with UV-Vis quantification .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Methodological Answer :
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents.
- Activity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler™) and adenosine receptor subtypes.
- Computational modeling : Dock analogs into Aurora B (PDB: 4AF3) or A₂ receptor (PDB: 5IU4) using AutoDock Vina. Correlate binding scores (ΔG) with IC₅₀ values .
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Treat cells with the compound (1–10 µM), lyse, and heat to denature unbound targets. Detect stabilized kinases via Western blot.
- Photoaffinity labeling : Synthesize a biotinylated analog with a diazirine crosslinker. Pull down bound proteins for LC-MS/MS identification.
- Knockdown/rescue : siRNA-mediated kinase silencing followed by compound treatment to assess pathway dependency .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods for weighing and DMSO stock preparation (5 mg/mL, −20°C storage).
- Spill management : Absorb with ChemZorb® and dispose as hazardous waste.
- Toxicity screening : Pre-test in HEK293 or HepG2 cells (MTT assay) to establish LD₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
